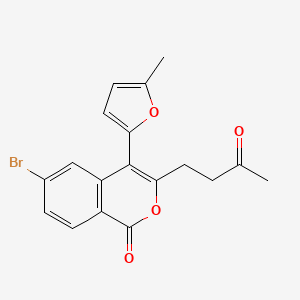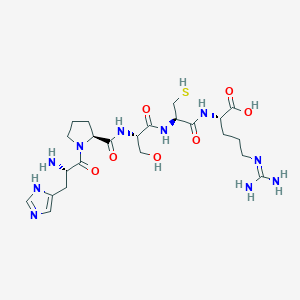![molecular formula C17H9ClFN3O2 B14197773 5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 919117-47-8](/img/structure/B14197773.png)
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that features both oxazole and oxadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.
Substitution: The chlorophenyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce compounds with different aromatic substituents.
科学的研究の応用
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.
類似化合物との比較
Similar Compounds
- 5-(2-Chlorophenyl)-1,2-oxazole
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole
- 5-(2-Chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to its specific combination of oxazole and oxadiazole rings, along with the chlorophenyl and fluorophenyl substituents
特性
CAS番号 |
919117-47-8 |
|---|---|
分子式 |
C17H9ClFN3O2 |
分子量 |
341.7 g/mol |
IUPAC名 |
5-[3-(2-chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H9ClFN3O2/c18-13-4-2-1-3-12(13)14-9-15(23-21-14)17-20-16(22-24-17)10-5-7-11(19)8-6-10/h1-9H |
InChIキー |
GFXOFWROOOCFGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


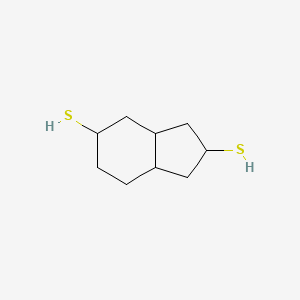
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
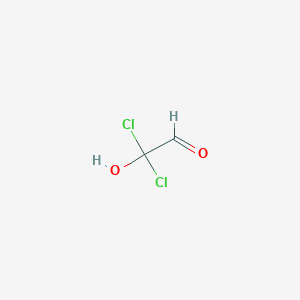

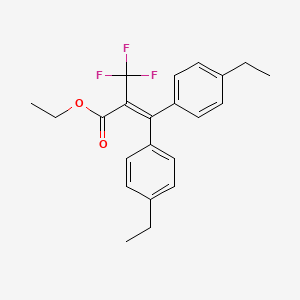
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)

![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)
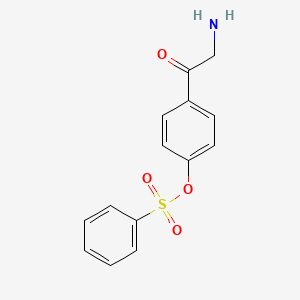


![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
